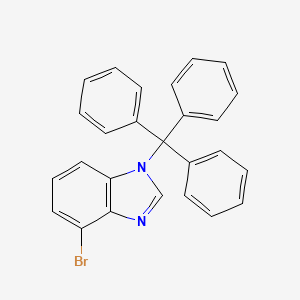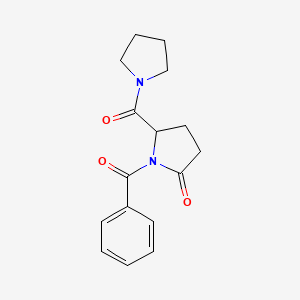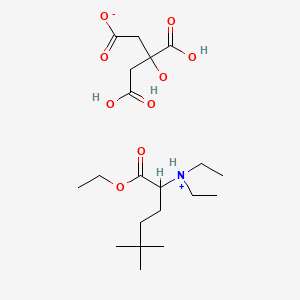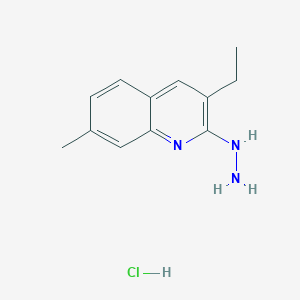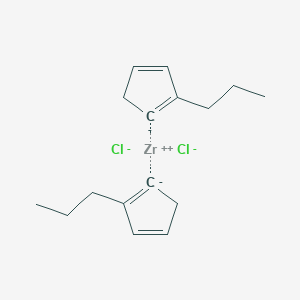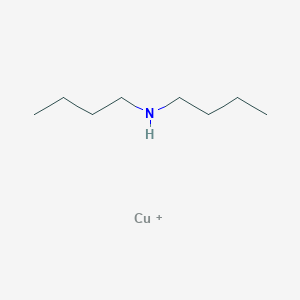
N-butylbutan-1-amine;copper(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butylbutan-1-amine;copper(1+) is a chemical compound that consists of N-butylbutan-1-amine coordinated with a copper(1+) ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butylbutan-1-amine;copper(1+) typically involves the reaction of N-butylbutan-1-amine with a copper(1+) salt. The reaction is carried out under controlled conditions to ensure the proper coordination of the amine with the copper ion. Commonly used copper salts include copper(I) chloride or copper(I) bromide. The reaction is usually performed in an inert atmosphere to prevent oxidation of the copper ion.
Industrial Production Methods
Industrial production of N-butylbutan-1-amine;copper(1+) involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the quality and purity of the final product.
化学反応の分析
Types of Reactions
N-butylbutan-1-amine;copper(1+) can undergo various chemical reactions, including:
Oxidation: The copper(1+) ion can be oxidized to copper(2+) under certain conditions.
Reduction: The copper(1+) ion can be reduced back to its metallic state.
Substitution: The amine group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(2+) complexes, while substitution reactions may produce various substituted amines.
科学的研究の応用
N-butylbutan-1-amine;copper(1+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and polymerization.
Medicine: Research is ongoing into its potential use in developing new drugs, particularly those targeting copper-related pathways.
Industry: It is used in the production of specialty chemicals and materials, including coatings and catalysts.
作用機序
The mechanism of action of N-butylbutan-1-amine;copper(1+) involves the coordination of the amine to the copper ion, which can then participate in various chemical reactions. The copper ion can act as a Lewis acid, facilitating reactions by stabilizing intermediates and transition states. The specific molecular targets and pathways depend on the particular application and reaction conditions.
類似化合物との比較
Similar Compounds
Dibutylamine: Similar in structure but lacks the copper ion.
Copper(1+) complexes: Various other copper(1+) complexes with different ligands.
Uniqueness
N-butylbutan-1-amine;copper(1+) is unique due to the combination of the amine ligand and the copper(1+) ion, which imparts specific properties and reactivity. This makes it particularly useful in applications where both the amine and copper ion play crucial roles.
特性
CAS番号 |
77590-48-8 |
|---|---|
分子式 |
C8H19CuN+ |
分子量 |
192.79 g/mol |
IUPAC名 |
N-butylbutan-1-amine;copper(1+) |
InChI |
InChI=1S/C8H19N.Cu/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;/q;+1 |
InChIキー |
ZBAUKSWWFOFEFE-UHFFFAOYSA-N |
正規SMILES |
CCCCNCCCC.[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


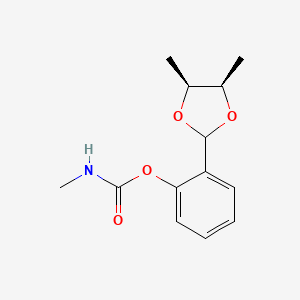
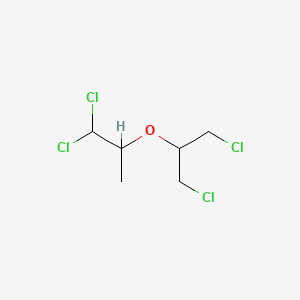
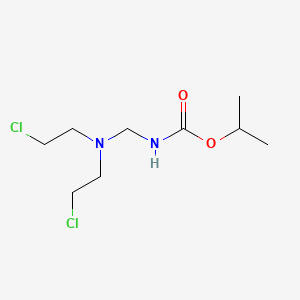
![2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13760182.png)


![1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)
![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13760213.png)
